Home > Products > Screening Compounds P2460 > 6-(Diallylamino)pyrimidine-4-carboxylic acid
6-(Diallylamino)pyrimidine-4-carboxylic acid - 1856516-37-4

6-(Diallylamino)pyrimidine-4-carboxylic acid

Catalog Number: EVT-1769445
CAS Number: 1856516-37-4
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thieno[2,3-d]pyrimidine-4-carboxylic acid

    Compound Description: Thieno[2,3-d]pyrimidine-4-carboxylic acids are a class of heterocyclic compounds investigated for their potential antimicrobial activity. [] Researchers have explored combining these compounds with other pharmacophores, such as aminopyrimidines, to create novel drug-like molecules. []

2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH)

    Compound Description: 2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH) is an asymmetric bidentate ligand used in the synthesis of various Ruthenium(II) complexes. [, , , , , ]. This ligand is notable for its ability to form linkage isomers, where the coordination to the metal ion can occur through different nitrogen atoms on the pyrimidine ring. []. This characteristic has been utilized to develop potential anticancer and antibacterial agents. [, , ].

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid

    Compound Description: This compound has demonstrated significant hypolipidemic activity in rodent studies, effectively reducing liver enzyme activity involved in triglyceride and cholesterol synthesis. [] It has shown potential in lowering LDL cholesterol and raising HDL cholesterol, suggesting possible benefits for coronary disease prevention. []

Pyrimidine-4-carboxylic acid

    Compound Description: This compound serves as a fundamental building block in organic synthesis and has been studied for its crystal structure and intermolecular interactions. [] It is characterized by a planar structure with hydrogen bonding playing a key role in its solid-state organization. []

N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g)

    Compound Description: This compound displayed broad-spectrum antimicrobial activity in vitro against a range of bacterial and fungal strains. [] It was synthesized through a peptide coupling reaction, linking the thieno[2,3-d]pyrimidine-4-carboxylic acid moiety with a pyridyl amide. []

5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c)

    Compound Description: This compound exhibited potent antimicrobial activity, specifically against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] It was synthesized via peptide coupling, similar to compound 2g. []

N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h)

    Compound Description: This compound showed notable activity against Pseudomonas aeruginosa, indicating potential for antimicrobial development. [] It was also synthesized through peptide coupling, incorporating a 6-methylpyridin-2-yl amide. []

Overview

6-(Diallylamino)pyrimidine-4-carboxylic acid is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a diallylamino group and a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor for various biologically active molecules.

Source

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. It has been studied for its biological properties, including antibacterial and antitumor activities, making it a subject of interest in pharmaceutical research.

Classification

6-(Diallylamino)pyrimidine-4-carboxylic acid is classified as an organic compound, specifically a pyrimidine derivative. Its structure features both an amine and a carboxylic acid, placing it within the broader category of amino acids and their analogs.

Synthesis Analysis

Methods

The synthesis of 6-(Diallylamino)pyrimidine-4-carboxylic acid typically involves several steps:

  1. Formation of the Pyrimidine Ring: Starting from commercially available pyrimidine derivatives, such as 2,4-dichloropyrimidine, reactions with diallylamines can yield the desired amine substitution.
  2. Carboxylation: The introduction of the carboxylic acid group can be achieved through hydrolysis or direct carboxylation methods.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to isolate the target product from byproducts.

Technical details indicate that conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 6-(Diallylamino)pyrimidine-4-carboxylic acid includes:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Diallylamino Group: An aliphatic amine substituent attached to the pyrimidine ring.
  • Carboxylic Acid Group: A -COOH functional group at position 4 of the pyrimidine ring.

Data

Molecular formula: C11_{11}H14_{14}N4_{4}O_2
Molecular weight: Approximately 234.25 g/mol
NMR spectroscopy data can provide insights into the hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Reactions

6-(Diallylamino)pyrimidine-4-carboxylic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler derivatives.

Technical details regarding these reactions often involve optimizing conditions such as temperature, pressure, and catalysts used .

Mechanism of Action

Process

The mechanism by which 6-(Diallylamino)pyrimidine-4-carboxylic acid exerts its biological effects may involve:

  1. Inhibition of Enzymes: The compound could inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial growth or cancer cell proliferation.
  2. Interaction with Biological Targets: It may bind to receptors or proteins that modulate cellular responses, leading to therapeutic effects.

Data from biological assays are crucial for elucidating these mechanisms and understanding how structural modifications affect activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: The compound's stability can be affected by pH and temperature; it is generally stable under standard laboratory conditions but may degrade under extreme conditions.

Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

6-(Diallylamino)pyrimidine-4-carboxylic acid has potential applications in:

  1. Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals targeting infectious diseases or cancer.
  2. Biochemical Research: Studying enzyme inhibition mechanisms or cellular signaling pathways.
  3. Agricultural Chemistry: Potential use in developing herbicides or pesticides due to its structural properties that may interact with plant growth mechanisms .

This compound represents a versatile scaffold in drug discovery and development, highlighting its significance in both academic research and industrial applications.

Antimycobacterial Applications of 6-Dialkylaminopyrimidine Carboxamides

Whole-Cell High-Throughput Screening (HTS) for Mycobacterium tuberculosis Inhibitors

The discovery of 6-(diallylamino)pyrimidine-4-carboxylic acid derivatives as novel antitubercular agents originated from a phenotypic whole-cell high-throughput screening (HTS) campaign. A BioFocus DPI SoftFocus library comprising approximately 35,000 chemically diverse compounds was screened against virulent Mycobacterium tuberculosis (Mtb) H37Rv under assay conditions established by the National Institute of Allergy and Infectious Diseases (NIAID/NIH) [1]. This screening identified multiple confirmed hits, including the initial lead compound designated as compound 1 in the primary research, which exhibited moderate antimycobacterial activity with a minimum inhibitory concentration (MIC) of 20 μM in albumin–dextrose complex (ADC) medium containing approximately 0.4% bovine serum albumin (BSA). Notably, the compound demonstrated enhanced potency (lower MIC values) when tested in GAST-Fe minimal medium (glycerol-alanine-salts), likely attributable to the absence of BSA, which increased the bioavailable free fraction of the compound [1]. This differential activity between media compositions highlighted the influence of protein binding on compound efficacy and guided subsequent structure-activity relationship (SAR) explorations performed in parallel in both 7H9/ADC and GAST-Fe media.

Table 1: Initial HTS Hit Profile of 6-Dialkylaminopyrimidine Carboxamide (Compound 1)

ParameterValue in 7H9/ADC MediumValue in GAST-Fe MediumCytotoxicity (Vero IC₅₀)
MIC₉₉ against Mtb H37Rv20 μMLower than 20 μM*287 μM
Kinetic Solubility (pH 7.4)<5 μMNot ReportedNot Applicable
LipophilicityHigh (implied)High (implied)Not Applicable

*Exact MIC in GAST-Fe not provided in source, but reported as "slightly more potent"

Exclusion of Promiscuous Targets: QcrB, MmpL3, and DNA Damage Pathways

A critical step in prioritizing the 6-dialkylaminopyrimidine carboxamide series involved subjecting initial hits to a rigorous biology triage process designed to exclude compounds acting through promiscuous or clinically undesirable mechanisms of action (MoA). This triage specifically targeted inhibition of the QcrB subunit of the cytochrome bc₁ complex (associated with compounds like Q203), disruption of cell wall homeostasis (e.g., via targets like MmpL3 or DprE1, inhibited by compounds like SQ109 or pBTZ), and induction of DNA damage leading to genotoxicity [1].

Compound 1 underwent specific counter-screening assays:

  • It showed no hypersensitivity against a cytochrome bd oxidase knockout mutant strain (cydKO), indicating QcrB was not its primary target.
  • It retained full activity against a strain carrying a qcrB A317T resistance mutation (qcrBA317T), further confirming QcrB was not the target.
  • It elicited a negative response in the PiniB-LUX reporter assay, designed to detect compounds disrupting mycobacterial cell wall biosynthesis.
  • It also yielded a negative response in the PrecA-LUX reporter assay, which detects DNA-damaging agents [1].

Similar results were consistently obtained with other synthesized analogues within the series during subsequent SAR studies. This comprehensive triage profile strongly indicated that the 6-dialkylaminopyrimidine carboxamides possess a novel mechanism of action distinct from clinically used antitubercular drugs and common promiscuous HTS hit targets [1].

Cross-Resistance Profiling Against First- and Second-Line Antitubercular Drugs

A pivotal characteristic supporting the novelty of the 6-dialkylaminopyrimidine carboxamides' mechanism of action is their lack of cross-resistance with established antitubercular drugs. Early profiling demonstrated that compound 1 and its optimized analogues remained fully active against clinical Mtb strains exhibiting resistance to conventional first- and second-line therapeutics [1]. This absence of cross-resistance was observed across strains resistant to:

  • First-line drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), Ethambutol (EMB)
  • Second-line drugs: Fluoroquinolones (e.g., inhibiting DNA gyrase), Aminoglycosides (e.g., Amikacin, Kanamycin), and other injectables like Capreomycin.

This profile strongly suggested that the molecular target(s) of the pyrimidine carboxamides differ from the targets of existing drug classes and are not compromised by the common resistance mechanisms prevalent in clinical Mtb isolates, such as mutations in katG (INH), rpoB (RIF), pncA (PZA), embB (EMB), gyrA/gyrB (FQs), or ribosomal RNA genes (aminoglycosides) [1]. The lack of cross-resistance positions this class as a potential component for novel combination regimens targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.

Table 2: Cross-Resistance Profile Summary for 6-Dialkylaminopyrimidine Carboxamides

Drug ClassRepresentative DrugsPrimary TargetObserved Cross-Resistance
First-LineIsoniazid, Rifampicin, Pyrazinamide, EthambutolVarious (e.g., InhA, RNA Pol, unknown, arabinosyltransferases)None Observed
FluoroquinolonesMoxifloxacin, LevofloxacinDNA GyraseNone Observed
Injectable Second-LineAmikacin, Kanamycin, CapreomycinRibosomal SubunitsNone Observed
Other Second-LineLinezolid, BedaquilineRibosomal Subunits, ATP SynthaseNone Reported

Bactericidal Activity Against Replicating H37Rv Mtb Strains

Follow-up studies on optimized 6-dialkylaminopyrimidine carboxamide analogues confirmed potent bactericidal activity against replicating Mtb, a critical attribute for novel anti-TB agents aiming to shorten therapy duration. A library of 37 newly synthesized derivatives was rigorously evaluated, with seven compounds (7b, 7d, 7m, 7p, 7q, 7aa, and 7ah) demonstrating excellent in vitro activity characterized by MIC₉₀ values below 1.00 µM against the replicating H37Rv strain [2]. This MIC₉₀ represents the minimum concentration required to inhibit 90% of bacterial growth.

Preliminary mode of action studies using bioluminescence reporter assays analogous to those employed in the initial triage (e.g., PiniB-LUX for cell wall disruption and PrecA-LUX for DNA damage) indicated that these highly active derivatives did not elicit responses associated with these common mechanisms, reinforcing the earlier findings of a novel target [2]. Crucially, the compounds were confirmed to be bactericidal, meaning they kill actively replicating mycobacteria rather than merely inhibiting their growth (bacteriostatic effect). This bactericidal effect is essential for reducing the bacterial burden in patients and potentially shortening the lengthy duration of current TB chemotherapy [2].

SAR studies focused on optimizing both the left-hand side (LHS - typically the 6-dialkylamino moiety) and right-hand side (RHS - the carboxamide substituent) revealed key insights:

  • Bioisosteric replacement of the RHS phenyl ring with pyridine (7b) maintained potency but still suffered from poor solubility.
  • Substitution on the LHS with a 4-(trifluoromethyl)phenyl group (7m) yielded high potency.
  • Replacement of the LHS aryl group with a cyclopropyl ring (7o, 7ah) also produced active compounds, offering potential for reduced lipophilicity.
  • Introduction of polar groups like methylpiperazine on the RHS (7e, 7s) significantly improved aqueous solubility (e.g., 195 µM for 7s) but often at the cost of reduced anti-TB potency compared to the most active, less soluble analogues.

Table 3: Potency and Solubility of Key 6-Dialkylaminopyrimidine Carboxamide Analogues [2]

CompoundLHS SubstituentRHS SubstituentMIC₉₀ (µM) vs H37RvAqueous Solubility (µM)
7a (Ref)4-Fluorobenzyl4-Morpholinophenyl~0.5-1.0*<5
7b4-FluorobenzylPyridin-3-yl<1.00<5
7d4-Fluorobenzyl4-(1,1-Dioxidothiomorpholino)phenyl<1.00<5
7e4-Fluorobenzyl4-(4-Methylpiperazin-1-yl)phenylModerate (15-35 µM)Improved (>5)
7m4-(Trifluoromethyl)benzyl4-Morpholinophenyl<1.00<5
7pBenzyl4-Morpholinophenyl<1.00<5
7qBenzyl4-(1,1-Dioxidothiomorpholino)phenyl<1.00<5
7sPyridin-3-yl4-(4-Methylpiperazin-1-yl)phenylModerate (15-35 µM)195
7aa4-(Trifluoromethyl)benzyl4-(4-Methylpiperazin-1-yl)phenyl<1.00Improved
7ahCyclopropyl4-(Methylsulfonyl)phenyl<1.00<5

*Precise MIC₉₀ for 7a not stated in [2], but classified among compounds with MIC₉₀ <1.00 µM along with 7b, d, m, p, q, aa, ah.

Properties

CAS Number

1856516-37-4

Product Name

6-(Diallylamino)pyrimidine-4-carboxylic acid

IUPAC Name

6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16)

InChI Key

QJJNCVZXERBWRP-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O

Canonical SMILES

C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.